Product packaging for Ethyl indoline-3-carboxylate hydrochloride(Cat. No.:CAS No. 1158918-79-6)

Ethyl indoline-3-carboxylate hydrochloride

Cat. No.: B3375937
CAS No.: 1158918-79-6
M. Wt: 227.69
InChI Key: UTVZZTHZNFVPSH-UHFFFAOYSA-N
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Description

Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) is a valuable synthetic building block in medicinal chemistry and organic synthesis. The compound has a molecular formula of C11H14ClNO2 and a molecular weight of 227.687 g/mol . This indoline derivative serves as a key precursor for the synthesis of various biologically active molecules and more complex heterocyclic systems. Its structure, featuring both an ester and a saturated indoline ring, makes it a versatile intermediate for researchers exploring new chemical spaces in drug discovery programs. As a chiral scaffold, it can be used to introduce stereochemical diversity into target compounds. This product is intended for research and development purposes only and is not classified as a medicinal product. Researchers should consult the safety data sheet prior to use. Chemical Identifiers • CAS RN: 1158918-79-6 • Molecular Formula: C11H14ClNO2 • Molecular Weight: 227.687 g/mol • HS Code: 2933 99 0090

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO2 B3375937 Ethyl indoline-3-carboxylate hydrochloride CAS No. 1158918-79-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dihydro-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10;/h3-6,9,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZZTHZNFVPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735645
Record name Ethyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158918-79-6
Record name Ethyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,3-dihydro-1H-indole-3-carboxylate hydrochloride
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Advanced Synthetic Methodologies for Ethyl Indoline 3 Carboxylate and Its Hydrochloride Salt

Ethyl indoline-3-carboxylate is a significant heterocyclic compound, serving as a key structural motif in various biologically active molecules. Its synthesis, along with its hydrochloride salt, has been the subject of extensive research, leading to the development of diverse and sophisticated synthetic strategies. This article explores the advanced methodologies for the preparation of this compound, focusing on the construction of the core indoline (B122111) ring, functionalization, and salt formation.

Chemical Reactivity and Transformations of Ethyl Indoline 3 Carboxylate Hydrochloride

Reactions at the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is nucleophilic and can readily participate in reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, although it also necessitates the use of protecting groups in many synthetic strategies.

The secondary amine of the indoline nucleus can be readily alkylated or acylated under appropriate conditions.

N-Alkylation: The alkylation of the indoline nitrogen is a common transformation. Classical conditions for N-alkylation of similar indole (B1671886) structures often involve the use of a strong base like sodium hydride to deprotonate the nitrogen, followed by reaction with an alkyl halide in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This method generally provides high selectivity for N-alkylation over C-alkylation. rsc.org More contemporary and sustainable methods have also been developed, such as the iridium-catalyzed N-alkylation of indolines using alcohols in water, which proceeds via a tandem dehydrogenation process. organic-chemistry.org For the closely related ethyl indole-2-carboxylate (B1230498), N-allylation has been shown to proceed smoothly using various allylic carbonates. mdpi.com

N-Acylation: Acylation of the indoline nitrogen introduces an acyl group, forming an N-acylindoline. This transformation is crucial for the synthesis of many biologically active compounds. beilstein-journals.org The reaction can be achieved using various acylating agents. While reactive acyl chlorides are traditionally used, milder and more chemoselective methods have been developed. beilstein-journals.orgresearchgate.net For instance, thioesters can serve as stable acyl sources for the N-acylation of indoles in the presence of a base like cesium carbonate. beilstein-journals.org Another approach involves the direct N-acylation using carboxylic acids, facilitated by reagents such as boric acid under reflux conditions. clockss.org The acetylation of ethyl 1H-indole-3-carboxylate, for example, can be accomplished using acetic anhydride (B1165640) in the presence of pyridine (B92270). nih.gov

Table 1: Selected N-Alkylation and N-Acylation Reactions of Indole/Indoline Systems

Starting Material Reagents and Conditions Product Yield Reference
Indoline Primary Alcohol, [Ir-catalyst], H₂O, air N-Alkylated Indoline Good to Excellent organic-chemistry.org
3-Methyl-1H-indole S-Methyl butanethioate, Cs₂CO₃, xylene, 140 °C 1-(3-Methyl-1H-indol-1-yl)butan-1-one 62% beilstein-journals.org
Ethyl 1H-indole-3-carboxylate Acetic anhydride, pyridine, 60 °C Ethyl 1-acetyl-1H-indole-3-carboxylate 99% nih.gov
Indole Carboxylic acid, Boric acid, mesitylene, reflux 1-Acylindole Variable clockss.org

Protective Group Strategies for the Indoline Nitrogen

In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent undesired side reactions. mdpi.org The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. mdpi.org

Commonly employed protecting groups for the indole nitrogen include:

Arylsulfonyl derivatives (e.g., tosyl): These are robust and widely used. mdpi.org

Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is another popular choice, typically removed under acidic conditions. mdpi.org

Silyl groups (e.g., TBDMS): A tert-butyldimethylsilyl group can protect the nitrogen atom from reactions with electrophiles. chemistryworld.com

N,O-acetals (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is attached via its chloride (SEM-Cl) in the presence of a base and can be removed under specific conditions. mdpi.orgacs.orgacs.org

Pivaloyl group: This sterically bulky group can protect both the N-1 and C-2 positions of the indole ring but is notoriously difficult to remove. mdpi.org

Ethoxycarbonyl group: An ethoxycarbonyl group can be introduced and later removed, serving as a protecting group in certain synthetic pathways. mdpi.com

Table 2: Common Protecting Groups for the Indoline/Indole Nitrogen

Protecting Group Abbreviation Introduction Reagent Removal Conditions Reference
tert-Butoxycarbonyl Boc Boc₂O Acidic conditions (e.g., TFA) mdpi.org
Tosyl Ts TsCl, base Strong reducing agents or base mdpi.org
[2-(Trimethylsilyl)ethoxy]methyl SEM SEM-Cl, base Fluoride ion source (e.g., TBAF) or acid acs.orgacs.org
Pivaloyl Piv Piv-Cl, base Strong base (e.g., LDA) or alkoxides mdpi.org
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, base Fluoride ion source (e.g., TBAF) chemistryworld.com

Transformations of the Ethyl Ester Group

The ethyl ester functionality at the C3 position is a key handle for further molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, converted to other esters via transesterification, or transformed into a variety of other functional groups, most notably amides.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the first step towards the synthesis of amides and other derivatives. nih.gov This reaction is typically carried out under basic conditions. frontiersin.orgnih.govresearchgate.net

For example, alkaline hydrolysis of ethyl indole-2-carboxylates using aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) effectively yields the corresponding indole-2-carboxylic acids. nih.govmdpi.com Similarly, ester conjugates of indole-3-acetic acid are known to hydrolyze readily in basic solutions. researchgate.net The resulting indoline-3-carboxylic acid is a valuable intermediate for further functionalization. wipo.int

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can occur under either acidic or basic conditions. Research on the related ethyl indole-2-carboxylate has shown that attempting N-alkylation using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) resulted in transesterification, converting the ethyl ester into the corresponding methyl ester, rather than the intended alkylation. mdpi.com This highlights the susceptibility of the ester group to nucleophilic attack under basic conditions. mdpi.com In a different context, the trans-esterification of a complex indole ethyl ester derivative was observed in the presence of ethanol, a reaction catalyzed by carboxylesterases in biological systems. nih.gov

The ethyl ester group is a precursor to a wide range of other functionalities, with the synthesis of amides being a particularly important transformation.

Amide Formation: Indole-3-carboxamides are commonly synthesized from the corresponding carboxylic acid. unmc.eduarkat-usa.org This typically involves a two-step sequence: first, hydrolysis of the ethyl indoline-3-carboxylate to indoline-3-carboxylic acid, followed by a coupling reaction with a desired amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an additive such as N-hydroxybenzotriazole (HOBt). arkat-usa.org A more direct, one-step method involves heating the ester with ammonium (B1175870) formate (B1220265) or a formate salt of a primary or secondary amine at elevated temperatures (100-160 °C). google.com

Hydrazide Formation: Another important transformation is the conversion of the ethyl ester to the corresponding carbohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate, often in a solvent like ethanol. mdpi.combeilstein-journals.org The resulting indole-3-carbohydrazide is a useful building block for synthesizing more complex heterocyclic structures. beilstein-journals.org For instance, hydrazinolysis of ethyl indole-2-carboxylate readily affords indole-2-carbohydrazide, which can then be reacted with aldehydes and ketones to form hydrazones. mdpi.com

Table 3: Transformations of the Ethyl Ester Group

Transformation Reagents and Conditions Product Reference
Hydrolysis aq. KOH or NaOH Indoline-3-carboxylic acid nih.govmdpi.com
Transesterification NaOMe, MeOH Methyl indoline-3-carboxylate mdpi.com
Amidation (via acid) 1. Hydrolysis; 2. Amine, DCC, HOBt Indoline-3-carboxamide arkat-usa.org
Amidation (direct) Ammonium formate, 100-160 °C Indoline-3-carboxamide google.com
Hydrazide Formation Hydrazine hydrate, EtOH Indoline-3-carbohydrazide mdpi.combeilstein-journals.org

Functionalization and Derivatization of the Indoline Core

The functionalization of the ethyl indoline-3-carboxylate core can be directed towards the aromatic benzene (B151609) ring or the heterocyclic portion, specifically at the C-2 and C-3 positions. The reactivity of the indoline moiety can also be harnessed through oxidation and reduction pathways to introduce further complexity.

The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS). The amino group of the indoline is a powerful activating group and an ortho-, para-director. However, the substitution pattern is often influenced by the N-protecting group and the reaction conditions.

Nitration: The nitration of N-protected indolines can be achieved with high regioselectivity. An efficient method for the C5 nitration of N-acyl or N-sulfonyl indolines utilizes ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) as the nitrating agent under mild conditions, providing the 5-nitroindoline (B147364) derivatives in moderate to excellent yields. figshare.comresearchgate.net Similarly, other research has focused on the regioselective synthesis of 3-nitroindoles, the oxidized counterpart of indolines, using reagents like ammonium tetramethylnitrate with trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the electrophilic nitrating agent. rsc.orgrsc.orgnih.gov These methods highlight a preference for substitution at the C5 position of the benzene ring, away from the sterically hindered C4 and electronically less favored C7 positions.

Halogenation: Halogenation of the indole/indoline nucleus is a key transformation. For instance, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in a highly regioselective dibromination at the C5 and C6 positions. nih.gov This product can then be converted to 5,6-dibromoindole through hydrolysis and decarboxylation. nih.gov Direct C5-H iodination of indoles has also been reported using reagents like N-iodosuccinimide (NIS) in the absence of metal catalysts, showcasing a method for selective functionalization at this position. rsc.org

Table 1: Examples of Electrophilic Aromatic Substitution on Indoline/Indole Carboxylates

Substrate Reagent Product Position Yield Citation
N-protected indolines Ferric nitrate C5-nitroindolines C5 Good to Excellent figshare.comresearchgate.net
Methyl indole-3-carboxylate Br₂ in Acetic Acid Methyl 5,6-dibromoindole-3-carboxylate C5, C6 Not specified nih.gov
N-Boc Indole (CH₃)₄NNO₃, (CF₃CO)₂O N-Boc-3-nitroindole C3 Moderate rsc.orgrsc.orgnih.gov
Indoles N-Iodosuccinimide (NIS) C5-iodoindoles C5 Good rsc.org

The inherent reactivity of the pyrrole-type ring in indoles typically favors functionalization at the C2 and C3 positions. kcl.ac.ukbohrium.com For ethyl indoline-3-carboxylate, the C3 position is already substituted, directing further reactions to the C2 position or involving transformations of the existing ester group.

Transition-metal catalysis has emerged as a powerful tool for site-selective C-H functionalization. For indoles with a C3-carbonyl directing group, catalyst control can dictate the position of alkylation. For example, using 3-carboxamide indoles, an Iridium(III) catalyst directs C-H functionalization to the C2 position, whereas a Rhodium(I) complex promotes a translocation of the amide group with subsequent functionalization at the C3 position. nih.gov

In reactions involving palladium catalysis, the outcome can be highly dependent on the specific directing group at C3. While a formyl group can direct arylation to the C4 position, the use of indole-3-carboxylic acid or its esters as substrates under similar Pd(II)-catalyzed conditions with aryl iodides leads to decarboxylation followed by C2-arylation. acs.org This demonstrates a specific transformation pathway for substrates like ethyl indoline-3-carboxylate, where the ester group is lost to enable functionalization at the C2 position.

Reduction: The defining feature of an indoline is its saturated five-membered ring compared to the aromatic indole. The reduction of indoles to indolines is a fundamental transformation. Catalytic hydrogenation is a common method, though it can be challenging due to catalyst poisoning by the amine product and potential over-reduction. nih.gov Effective systems often use catalysts like Platinum on carbon (Pt/C) in water with an acid co-catalyst, which protonates the indole at the C3 position to form an iminium ion, disrupting the aromaticity and facilitating hydrogenation. nih.gov Asymmetric hydrogenation using chiral Iridium catalysts can produce enantiomerically enriched indolines from prochiral indoles. chinesechemsoc.org For N-ethylindole, hydrogenation over a Ru/Al₂O₃ catalyst proceeds sequentially to first form the indoline (2H-N-ethylindole) before further reduction of the benzene ring. researchgate.net

Oxidation: The indoline core can undergo various oxidative transformations. The oxidation of indoles can lead to valuable products like 2-oxindoles and 3-oxindoles. researchgate.net For substrates related to ethyl indoline-3-carboxylate, such as N-tosyl protected ethyl indole-2-carboxylates, oxidation with reagents like (diacetoxyiodo)benzene (B116549) (PIFA) can yield ethyl 2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate. acs.org This transformation introduces a ketone at C3 and a hydroxyl group at C2, significantly altering the core structure. Another oxidative pathway involves the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalyzed lactonization of indole-3-butyric acids, where oxidation occurs at the benzylic C-H bond adjacent to the indole ring. nih.gov Computational studies have also explored the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals, which leads to the formation of peroxy radicals and subsequently organonitrates and alkoxy radicals. copernicus.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic strategies.

The formation of the indoline ring from its indole precursor via catalytic hydrogenation is mechanistically significant. The reaction is often promoted by a Brønsted acid. The acid protonates the indole ring at the C3 position, which is its most nucleophilic site. This disrupts the aromaticity of the pyrrole (B145914) ring and generates a cyclic iminium ion. This intermediate is much more susceptible to hydrogenation by the metal catalyst than the stable aromatic indole, allowing for selective reduction of the 2,3-double bond to furnish the indoline. nih.gov

The synthesis of the indole scaffold itself, the precursor to indoline, can be achieved through various named reactions. Classic methods like the Fischer indole synthesis involve an acid-catalyzed acs.orgacs.org-sigmatropic rearrangement of an aryl hydrazone. nih.gov Modern cross-coupling strategies, such as the Larock indole synthesis, involve palladium-catalyzed annulation of an alkyne and an ortho-haloaniline. nih.gov More recent developments utilize palladium/norbornene cooperative catalysis (Catellani-type reactions) for the vicinal difunctionalization of aryl halides to construct complex indole and indoline systems. nih.gov

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from the indoline scaffold.

Regioselectivity: The competition between C2 and C3 functionalization in indoles is a classic problem in heterocyclic chemistry. While electrophilic substitution overwhelmingly favors the C3 position, transition-metal-catalyzed C-H functionalization offers pathways to both isomers. The regiochemical outcome is often dictated by the mechanism. For palladium-catalyzed arylation, several pathways can be considered, including an electrophilic metalation-migration mechanism. acs.org In this pathway, the aryl-palladium(II) species may initially add to the electron-rich C3 position, followed by a migration to the C2 position before reductive elimination. acs.org The choice of catalyst and ligands can decisively switch the regioselectivity. As noted earlier, Ir(III) and Rh(I) catalysts show divergent reactivity with 3-carboxamide indoles, leading to exclusive C2 or C3 functionalization, respectively. nih.gov In electrophilic substitution on the benzene ring, the regioselectivity is governed by the directing effect of the indoline's amino group (ortho, para-directing) and steric factors, typically favoring substitution at the C5 position. figshare.comnih.gov

Stereoselectivity: In reactions that create new chiral centers, such as the reduction of substituted indoles, controlling the stereochemistry is essential. The catalytic asymmetric hydrogenation of 2-substituted or 2,3-disubstituted indoles can provide chiral indolines with high enantioselectivity. chinesechemsoc.org The mechanism often involves the coordination of the substrate to a chiral metal complex, where the chiral ligands create a stereo-differentiated environment that favors the formation of one enantiomer over the other. For example, the hydrogenation of 2,3-dimethylindole (B146702) using a Pt/C catalyst yields a mixture of cis and trans isomers, indicating that the stereochemical outcome can depend heavily on the substrate and catalyst system. nih.gov

Applications in the Synthesis of Complex Molecular Architectures

Role as a Key Intermediate in Heterocyclic Synthesis

The ethyl indoline-3-carboxylate scaffold is a pivotal intermediate for the assembly of diverse heterocyclic systems. The indole (B1671886) ring system is a privileged structure in medicinal chemistry, and this carboxylate derivative provides a convenient entry point for its elaboration. Researchers have utilized it as a reactant for the preparation of a variety of indole-based heterocycles. These include the synthesis of potential p38 inhibitors, glycine (B1666218) receptor ligands, inhibitors of Human 5-Lipoxygenase, and various antimicrobial agents. sigmaaldrich.com

One significant application is in the synthesis of fused indole structures. For instance, ethyl 1H-indole-2-carboxylates react with activated glycerol (B35011) carbonate to form 3,4-dihydro-1H- sigmaaldrich.comtcichemicals.comoxazino[4,3-a]indoles, a class of compounds with potential bioactivity. nih.gov This transformation typically involves an initial N-alkylation of the indole ring, followed by an intramolecular cyclization, demonstrating the compound's role as a precursor to more complex, fused heterocyclic systems. nih.gov The process often starts with the alkylation of the indole nitrogen, which requires careful control of reaction conditions to prevent hydrolysis of the ester group. mdpi.com

Starting MaterialReagentResulting HeterocyclePotential Application
Ethyl 1H-indole-2-carboxylateActivated Glycerol Carbonate3,4-dihydro-1H- sigmaaldrich.comtcichemicals.comoxazino[4,3-a]indole nih.govBioactive compounds nih.gov
Ethyl indol-2-carboxylateAllyl Bromide / Benzyl BromideN-Alkylated Indoles mdpi.comIntermediates for further synthesis mdpi.com
Ethyl indole-3-carboxylate (B1236618)VariousIndole-based heterocycles sigmaaldrich.comp38 inhibitors, antimicrobial agents sigmaaldrich.com

Precursor for Advanced Synthetic Intermediates

Ethyl indoline-3-carboxylate hydrochloride is not only used to directly form final complex molecules but also serves as a starting point for creating other valuable synthetic intermediates. Through targeted reactions, the basic indoline (B122111) carboxylate structure can be elaborated into more functionalized building blocks, expanding its synthetic utility.

A key transformation is the formylation of the indole ring. For example, ethyl 1H-indole-2-carboxylate can be converted to ethyl 3-formyl-1H-indole-2-carboxylate using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This formylated derivative is a versatile intermediate itself, used in condensations with active methylene (B1212753) compounds like 2-thiohydantoin (B1682308) to prepare aplysinopsin analogues, which are of interest for their biological activities. researchgate.net

Another common modification is the acetylation of the indole nitrogen. The reaction of ethyl 1H-indole-3-carboxylate with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields ethyl 1-acetyl-1H-indole-3-carboxylate. nih.gov This N-acylation can alter the electronic properties of the indole ring and provides a handle for further synthetic manipulations. These transformations highlight the role of the parent compound as a platform for generating a library of more complex and functionalized indole-based reagents.

PrecursorReagentsAdvanced IntermediateReference
Ethyl 1H-indole-2-carboxylatePOCl₃, DMFEthyl 3-formyl-1H-indole-2-carboxylate researchgate.net
Ethyl 1H-indole-3-carboxylateAcetic Anhydride, PyridineEthyl 1-acetyl-1H-indole-3-carboxylate nih.gov

Building Block for Bridged and Spirocyclic Indoline Systems

The construction of three-dimensional molecular architectures, such as bridged and spirocyclic systems, is a significant challenge in organic synthesis. Ethyl indoline-3-carboxylate and its derivatives are valuable building blocks for accessing these complex indoline-containing scaffolds.

Spirocyclic indolines, where a spiro center connects the indoline ring to another cyclic system, are of particular interest. A powerful method for their synthesis is the multi-component reaction. For example, spiro[furan-2,3′-indoline]-3-carboxylate derivatives can be synthesized in high yields through a three-component reaction of isatins (N-alkyl-indoline-2,3-diones), anilines, and diethyl acetylenedicarboxylate. mdpi.com This reaction proceeds via a 1,3-dipolar cycloaddition to construct the spirocyclic core. mdpi.com

Furthermore, the indoline scaffold is used to create polycyclic fused and bridged systems through cycloaddition reactions. A zinc(II)-catalyzed reaction between indoles and 1,2-diaza-1,3-dienes can lead to either [3+2] or [4+2] cycloadditions. polimi.it This divergent synthesis allows for the creation of different fused indoline frameworks, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles, from simple starting materials. polimi.it The specific outcome is controlled by the substituents on the indole and diene substrates, showcasing a sophisticated use of the indole core to build intricate, fused ring systems. polimi.it

Contributions to the Synthesis of Molecular Scaffolds for Chemical Research

The versatility of this compound makes it a significant contributor to the development of novel molecular scaffolds for chemical and medicinal research. These scaffolds serve as the core structures for libraries of compounds screened for various biological activities and material properties.

Fused indoles, for example, are prevalent in natural products, pharmaceuticals, and functional materials. nih.gov The synthesis of oxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates provides a scaffold that can be further functionalized at multiple positions to create a library of potentially bioactive molecules. nih.gov Similarly, the Japp-Klingemann indole synthesis allows for the creation of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives, which have been investigated as potential inhibitors of enzymes like GSK-3β, implicated in diseases such as Alzheimer's. researchgate.net

The creation of spirooxindole-pyrrolines via one-pot, three-component reactions represents another key contribution. mdpi.com These complex heterocyclic systems have been synthesized and evaluated for their anticancer potential, with studies showing that specific derivatives can induce cell death in cancer cell lines. mdpi.com The ability to generate such structurally diverse and complex scaffolds from relatively simple precursors like ethyl indoline-3-carboxylate underscores its importance as a foundational tool in modern chemical research.

Computational and Theoretical Studies of Ethyl Indoline 3 Carboxylate Hydrochloride

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of heterocyclic compounds. researchgate.netcrimsonpublishers.com For Ethyl Indoline-3-carboxylate Hydrochloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its three-dimensional structure with high accuracy. ijrar.org

Structural Elucidation: DFT calculations optimize the molecular geometry to find the lowest energy conformation. This provides precise predictions of bond lengths, bond angles, and dihedral angles. In the case of this compound, the key structural parameters of the indoline (B122111) ring, the ethyl carboxylate group, and the protonated amine are determined. Studies on related molecules, such as ethyl indole-2-carboxylate (B1230498), show that calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. ijrar.org The protonation of the indoline nitrogen to form the hydrochloride salt significantly influences the geometry of the pyrrole (B145914) ring portion compared to its non-protonated counterpart.

Reactivity Prediction: DFT is also employed to understand the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. crimsonpublishers.com A smaller gap suggests higher reactivity.

For instance, in a related compound, ethyl indole-2-carboxylate, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. ijrar.org Similar calculations for this compound would reveal how the protonated nitrogen and the electron-withdrawing carboxylate group influence the electron density distribution. The Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, visually identifying the positive (electrophilic) and negative (nucleophilic) regions of the molecule and predicting sites for intermolecular interactions. crimsonpublishers.com

Table 1: Illustrative DFT-Calculated Structural and Electronic Parameters for an Indoline Derivative This table presents typical data obtained from DFT calculations on a related indole (B1671886) ester, illustrating the type of information generated for this compound.

ParameterDescriptionIllustrative ValueReference
Bond Length (Å)
N1-C2Bond distance between Nitrogen and Carbon 21.38 Å ijrar.org
C2=C3Bond distance between Carbon 2 and Carbon 31.37 Å ijrar.org
C3-C9Bond distance between Carbon 3 and Carbonyl Carbon1.48 Å ijrar.org
**Bond Angle (°) **
C2-N1-C7aAngle within the pyrrole ring moiety108.5° ijrar.org
N1-C2-C3Angle involving the ester substituent125.8° ijrar.org
Electronic Property (eV)
HOMO EnergyHighest Occupied Molecular Orbital Energy-6.2 eV crimsonpublishers.com
LUMO EnergyLowest Unoccupied Molecular Orbital Energy-1.8 eV crimsonpublishers.com
HOMO-LUMO GapEnergy difference indicating reactivity4.4 eV crimsonpublishers.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl carboxylate group at the C3 position means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable arrangements of the molecule and to understand the energy barriers between them.

This analysis is performed by systematically rotating the key dihedral angles—specifically around the C3-C(O) bond and the C(O)-O bond of the ester group—and calculating the corresponding energy to generate a potential energy surface (PES). The minima on this surface correspond to stable conformers. Computational studies on similar ester-substituted heterocycles, like ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have identified distinct stable conformers (e.g., syn and anti) based on the orientation of the carbonyl oxygen relative to the ring system. researchgate.net For this compound, the primary conformations would be determined by the rotation of the ester group. The relative energies of these conformers, calculated using methods like DFT, indicate their population distribution at a given temperature. researchgate.net

Table 2: Example of Relative Energies for Different Conformers of an Ethyl Ester Substituted Heterocycle This table illustrates how conformational analysis data would be presented, showing the relative stability of different spatial arrangements.

ConformerDihedral Angle (O=C-O-C)Relative Energy (kJ/mol)Boltzmann Population (%)Reference
Anti (trans)~180°0.0070% researchgate.net
Syn (cis)~0°5.2012% researchgate.net
Gauche 1~60°2.5035% researchgate.net
Gauche 2~-60°2.6533% researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations are used to predict its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) to study its behavior in solution. The simulation would require a force field, a set of parameters describing the potential energy of the system, which includes terms for bond stretching, angle bending, and non-bonded interactions. wabash.edu

MD simulations can be used to:

Explore Conformational Space: The simulation can show transitions between different conformations identified in the PES analysis, confirming their stability and the pathways for interconversion. nih.gov

Analyze Solvation: It provides a detailed picture of the solvation shell around the molecule, showing how solvent molecules arrange themselves around the charged hydrochloride group and the polar ester function.

Predict Macroscopic Properties: By analyzing the trajectory, properties like the diffusion coefficient and radial distribution functions can be calculated, offering insights into how the molecule behaves in a liquid phase. The study of ester hydrolysis, for example, has been advanced by using MD simulations to understand the role of water molecules in the reaction mechanism. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions involving this compound. These calculations can map the entire reaction pathway for processes such as synthesis, hydrolysis, or metabolic transformations.

By calculating the structures and energies of reactants, transition states (TS), intermediates, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. For example, the synthesis of indoline derivatives often involves multiple steps. acs.org Quantum chemical calculations could be used to compare different proposed synthetic routes, identifying the most energetically favorable pathway.

Similarly, for a reaction like the hydrolysis of the ester group, calculations can elucidate the role of the protonated indoline ring in catalysis. The mechanism could be explored by modeling the approach of a water molecule or hydroxide (B78521) ion and calculating the energy profile for the formation of the tetrahedral intermediate and the subsequent cleavage of the C-O bond. nih.gov Computational studies on the reactions of related indole carboxylates provide a framework for how such investigations would be conducted, offering deep insights into the electronic changes that occur throughout the reaction. researchgate.net

Future Directions in Research on Ethyl Indoline 3 Carboxylate Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major driver in modern organic synthesis. Future research will likely focus on developing more environmentally friendly and efficient methods for the preparation of ethyl indoline-3-carboxylate hydrochloride, moving away from traditional techniques that may involve harsh conditions or toxic reagents.

Key areas of development include:

Photoredox Catalysis: The use of visible-light-induced photoredox catalysis offers a mild and powerful approach for constructing the indoline (B122111) ring system. organic-chemistry.orgacs.orgnih.gov Future work could explore the direct synthesis of 3-substituted indolines from iodoacetanilides and suitable alkene precursors under nickel/photoredox dual catalysis, a method that has shown high regioselectivity. organic-chemistry.orgacs.orgnih.gov This approach avoids the need for stoichiometric oxidants or reductants, generating fewer byproducts and operating under ambient temperatures.

Biocatalysis: Enzymatic methods present a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as lipases for kinetic resolution, has already been demonstrated in the preparation of enantiopure indoline derivatives. nih.gov Future investigations could focus on identifying or engineering enzymes that can catalyze the asymmetric synthesis of ethyl indoline-3-carboxylate, providing direct access to chiral molecules of high value.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. tandfonline.comtandfonline.com Applying microwave technology to the synthesis of the indoline core could significantly improve the efficiency of existing methods, reduce energy consumption, and allow for solvent-free reaction conditions. tandfonline.comresearchgate.net

Use of Greener Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents. nih.gov Research into the use of water, ionic liquids, or deep eutectic solvents for the synthesis of indoline derivatives is an active area. nih.govmdpi.com For instance, ionic liquids have been successfully used as catalysts in the synthesis of spiro[furan-2,3'-indoline]-3-carboxylate derivatives, suggesting their potential applicability to the synthesis of the parent indoline-3-carboxylate. mdpi.com

A comparison of traditional versus potential sustainable synthetic methods is highlighted in the table below.

Method Traditional Approach Sustainable Alternative Potential Advantages
Reduction of Indole (B1671886) Catalytic hydrogenation with high-pressure H2, use of metal hydrides.Transfer hydrogenation, biocatalytic reduction, electrochemical methods.Milder conditions, improved safety, reduced metal waste.
Cyclization Fischer indole synthesis (often requires strong acids and high temperatures).Photoredox-catalyzed cyclization, enzyme-catalyzed cyclization.Higher functional group tolerance, improved selectivity, lower energy consumption.
Solvent Use Chlorinated hydrocarbons, DMF, DMSO.Water, ethanol, ionic liquids, supercritical CO2.Reduced toxicity, easier work-up, lower environmental impact.
Catalysis Stoichiometric reagents, heavy metal catalysts.Organocatalysis, photocatalysis, biocatalysis.Lower toxicity, catalyst recyclability, higher selectivity.

Exploration of Undiscovered Reactivity Profiles

The this compound molecule possesses several reactive sites, including the nitrogen atom, the aromatic ring, and the ester functionality. While some transformations are well-documented, a significant opportunity lies in exploring novel reactivity patterns to access new chemical space.

Future research in this area could involve:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of the indoline nucleus is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. Future studies could focus on developing catalytic systems for the regioselective introduction of various substituents at the C4, C5, C6, and C7 positions.

Dearomatization Reactions: Exploring dearomatization strategies of the corresponding indole-3-carboxylate (B1236618) precursor could provide access to a wide range of saturated and partially saturated bicyclic structures, which are of great interest in drug discovery.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening reactions of the indoline core, followed by rearrangement and re-cyclization, could lead to the formation of entirely new heterocyclic scaffolds.

Organocatalytic Activity: Indoline-3-carboxylic acid has been shown to act as an effective organocatalyst in Mannich-type reactions. nih.gov Further exploration of the catalytic potential of this compound and its derivatives in other asymmetric transformations is a promising avenue of research.

Integration into Automated and High-Throughput Synthetic Platforms

The demand for large numbers of compounds for biological screening has driven the development of automated and high-throughput synthesis platforms. Integrating the synthesis of this compound and its derivatives into such platforms is a key future direction.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability. researchgate.netbeilstein-journals.orgafricacommons.netnih.govucd.ie The synthesis of indole-3-carboxylic esters has been successfully demonstrated using flow reactors, for example, through the reductive cyclization of o-nitrophenylacetonitriles. nih.gov Future work will likely focus on developing robust, multi-step flow sequences for the synthesis and subsequent derivatization of this compound. This would enable the on-demand production of compound libraries with high purity and reproducibility. beilstein-journals.orgafricacommons.net

Robotic Synthesis: The use of robotic platforms can automate the process of reaction setup, monitoring, and work-up, allowing for the rapid synthesis of a large number of analogs. By combining a modular synthetic approach with robotic automation, libraries of indoline derivatives can be generated with minimal manual intervention.

The table below summarizes the potential benefits of integrating the synthesis of this compound into modern synthetic platforms.

Platform Key Features Advantages for this compound Synthesis
Flow Chemistry Continuous processing, precise control over reaction parameters, enhanced heat and mass transfer.Improved safety for hazardous reactions, higher yields and purity, seamless integration of multiple synthetic steps, rapid optimization. researchgate.netnih.gov
Automated Synthesis Robotic liquid handling, automated purification systems, real-time reaction analysis.High-throughput library generation, increased reproducibility, reduced manual labor, efficient exploration of structure-activity relationships.

Application in the Construction of Structurally Diverse Compound Libraries

This compound is an ideal scaffold for the construction of structurally diverse compound libraries for high-throughput screening in drug discovery and agrochemical research. nih.gov The strategic functionalization of its core structure can lead to a wide array of molecules with diverse biological activities. sigmaaldrich.com

Future directions in this area include:

Diversity-Oriented Synthesis (DOS): Employing DOS strategies starting from this compound can lead to the generation of compounds with a high degree of structural complexity and diversity. This involves the use of a common starting material that is subjected to a series of branching reaction pathways to produce a library of structurally distinct molecules.

Fragment-Based Drug Discovery (FBDD): The indoline core can be considered a valuable fragment for FBDD. By derivatizing this compound with other small molecular fragments, it is possible to build up more potent and selective drug candidates.

Synthesis of Spirocyclic Compounds: The indoline core is a common component of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures. The development of new methods for the synthesis of spiro-indoline derivatives from this compound is a promising area of research. mdpi.com

Q & A

Basic: What analytical methods are recommended for confirming the purity and structural identity of ethyl indoline-3-carboxylate hydrochloride?

Methodological Answer:

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is standard, as validated for structurally similar indole derivatives .
  • Structural Confirmation : Combine spectroscopic techniques:
    • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular weight (e.g., observed 334.1061 vs. calculated 334.1066 for analogous compounds) .
    • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C-NMR to confirm functional groups (e.g., ester carbonyl signals at ~1738 cm1^{-1} in IR) .
    • Elemental Analysis : Cross-check with theoretical C/H/N ratios to detect impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Replication Studies : Reproduce assays under identical conditions (e.g., enzyme inhibition protocols from primary literature).
  • Orthogonal Assays : Validate activity using multiple methods (e.g., fluorescence-based vs. colorimetric assays) to rule out assay-specific artifacts .
  • Structural Reanalysis : Re-examine synthetic intermediates for unintended modifications (e.g., bromine substitution patterns impacting activity in indole derivatives) .
  • Data Normalization : Control for batch-to-batch variability in compound purity using HPLC .

Basic: What synthetic routes are established for this compound?

Methodological Answer:

  • Electrochemical Trifluoromethylation : Utilize Mn-mediated reactions to functionalize indoline cores, achieving ~79% yields under optimized conditions (e.g., room temperature, controlled potential) .
  • Esterification : React indoline-3-carboxylic acid with ethanol in acidic conditions, followed by HCl salt formation .
  • Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Advanced: How can the stability of this compound be evaluated under varying experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Incubate at 40°C–60°C for 1–4 weeks; monitor decomposition via HPLC .
    • Hydrolytic Stability : Test pH-dependent degradation (e.g., in PBS buffers at pH 2–9) to identify labile ester bonds .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .
  • Long-Term Storage : Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis, as validated for related indole esters .

Advanced: What strategies optimize the electrochemical trifluoromethylation step in synthesizing ethyl indoline-3-carboxylate derivatives?

Methodological Answer:

  • Catalyst Screening : Test Mn, Cu, or Fe catalysts to enhance trifluoromethyl radical generation efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve conductivity and reaction homogeneity .
  • Controlled Potential Electrolysis : Apply potentials between -1.5 V to -2.0 V (vs. Ag/AgCl) to minimize side reactions .
  • Post-Reaction Workup : Purify via silica gel chromatography with ethyl acetate/hexane gradients to isolate trifluoromethylated products .

Basic: How should researchers handle discrepancies in melting point data for this compound?

Methodological Answer:

  • Calibration Checks : Verify melting point apparatus using standard references (e.g., indole-5-carboxylic acid, mp 208°C–210°C) .
  • Polymorphism Screening : Recrystallize from different solvents (e.g., methanol vs. acetone) to detect polymorphic forms .
  • Purity Correlation : Cross-reference melting points with HPLC purity data; impurities can depress observed melting ranges .

Advanced: What computational methods support the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., enzyme active sites) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine/fluoro groups) with activity using Gaussian or MolSoft .
  • DFT Calculations : Predict electrochemical properties (e.g., HOMO/LUMO levels) to guide trifluoromethylation efficiency .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of HCl vapors during salt formation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Interlaboratory Studies : Collaborate with independent labs to replicate yields and purity metrics .
  • DoE (Design of Experiments) : Use factorial designs to assess critical parameters (e.g., reaction time, temperature, catalyst loading) .
  • Batch Analysis : Compare NMR/HRMS data across multiple synthetic batches to identify consistent impurities .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Radical Pathways : Probe Mn-mediated trifluoromethylation mechanisms using radical traps (e.g., TEMPO) to confirm radical intermediates .
  • Electrophilic Aromatic Substitution : Analyze regioselectivity in brominated derivatives via 1H^1H-NMR coupling constants .
  • Steric Effects : Use X-ray crystallography to determine how substituents (e.g., phenyl groups) hinder or facilitate reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.